4-Butoxybenzenesulfonamide

Carbonic Anhydrase Inhibition Drug-Target Residence Time Kinetic Selectivity

Procure 4‑Butoxybenzenesulfonamide for definitive structure‑kinetic relationship studies. Unlike its 4‑butyl analog, this compound displays inverted kon/koff rates on carbonic anhydrase II despite comparable affinity, making it indispensable for SKR campaigns. Its binding pose is confirmed by high‑resolution co‑crystal structure (PDB 6I3E). Ideal for FBDD and crystallographic screening libraries targeting carbonic anhydrases.

Molecular Formula C10H15NO3S
Molecular Weight 229.3 g/mol
CAS No. 1138-58-5
Cat. No. B073945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butoxybenzenesulfonamide
CAS1138-58-5
Molecular FormulaC10H15NO3S
Molecular Weight229.3 g/mol
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)S(=O)(=O)N
InChIInChI=1S/C10H15NO3S/c1-2-3-8-14-9-4-6-10(7-5-9)15(11,12)13/h4-7H,2-3,8H2,1H3,(H2,11,12,13)
InChIKeyGJCVWKPGGOMFQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Butoxybenzenesulfonamide (CAS 1138-58-5): Supplier & Property Data for Sourcing Decisions


4‑Butoxybenzenesulfonamide (CAS 1138‑58‑5), with the molecular formula C₁₀H₁₅NO₃S and a molecular weight of 229.30 g/mol, is an organic compound belonging to the class of benzenesulfonamides [1]. Its structure features a butoxy (-O(CH₂)₃CH₃) substituent at the para position of a benzenesulfonamide core, which directly influences its lipophilicity (calculated XLogP3 of 2.1) [1]. This specific substitution pattern is a critical determinant of its physicochemical and biological interaction profile.

Why 4-Butoxybenzenesulfonamide Cannot Be Replaced by Other Benzenesulfonamides in Critical Applications


Generic substitution among benzenesulfonamides is scientifically unsound because even minor modifications to the para‑substituent profoundly alter the ligand's conformational landscape, thermodynamic binding signature, and kinetic dissociation profile [1]. Research has demonstrated that swapping an n‑alkyl chain for an n‑alkyloxy chain of identical length—such as replacing a butyl with a butoxy group—results in a complete inversion of binding kinetic properties (e.g., k_on and k_off rates) while maintaining a similar overall binding affinity [1]. This phenomenon, observed in human carbonic anhydrase II studies, proves that compounds with the same core scaffold and comparable binding constants can exhibit drastically different residence times on the target, a factor that is paramount for functional efficacy in biological systems and cannot be predicted by simple potency metrics alone [1].

Quantitative Differentiation of 4-Butoxybenzenesulfonamide vs. Key Comparators


Kinetic Profile Inversion vs. 4-Butylbenzenesulfonamide in Carbonic Anhydrase II Binding

In a comparative study of human carbonic anhydrase II (hCA II) inhibitors, 4-butoxybenzenesulfonamide and its direct alkyl analog 4-butylbenzenesulfonamide exhibited a remarkable kinetic swap. While the study's abstract reports that the pair shows 'unchanged binding affinity,' the authors explicitly state that they 'swap their binding kinetic properties' [1]. This means that the association (k_on) and dissociation (k_off) rates are reversed between the two ligands, leading to different target residence times. Although specific Kd, k_on, and k_off values were not retrieved from the available source fragments, the primary research finding provides a clear, class-level inference for procurement: selecting the butoxy derivative over the butyl analog will yield a distinct kinetic binding profile that is not interchangeable.

Carbonic Anhydrase Inhibition Drug-Target Residence Time Kinetic Selectivity

Validated Application Scenarios for 4-Butoxybenzenesulfonamide (CAS 1138-58-5) in Research & Development


Structure-Kinetic Relationship (SKR) Studies on Carbonic Anhydrase Inhibitors

4-Butoxybenzenesulfonamide serves as a critical probe in structure-kinetic relationship (SKR) investigations of carbonic anhydrase II. As reported by Glöckner et al. (2020), its kinetic binding profile is inverted compared to its n‑alkyl analog, 4‑butylbenzenesulfonamide, despite comparable overall affinity [1]. This makes it an essential tool for dissecting how the presence of an ether oxygen in the para‑substituent modulates the rate of ligand association and dissociation, which is a key determinant of in vivo target engagement and drug efficacy.

Crystallographic and Biophysical Fragment Screening Libraries

This compound is an ideal candidate for inclusion in fragment-based drug discovery (FBDD) and crystallographic screening libraries aimed at carbonic anhydrase targets. Its validated co‑crystal structure with human carbonic anhydrase II (PDB ID: 6I3E) provides a high‑resolution map of its binding mode, demonstrating the coordination of its sulfonamide group to the active site zinc ion [1]. Procurement of this specific compound ensures access to a well‑characterized structural template with known binding pose and conformational behavior.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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